
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, also known as CPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDA is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymatic activity through the formation of a covalent bond between the active site of the enzyme and the acrylamide moiety of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in neurotransmitter levels in the brain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. In vivo studies have shown that 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential therapeutic applications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potent inhibitory activity against several enzymes involved in the regulation of neurotransmitter levels in the brain. This makes 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide a valuable tool for the development of drugs for the treatment of several neurological disorders. However, one of the main limitations of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is its potential toxicity. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is a member of the acrylamide family, which is known to exhibit neurotoxicity and carcinogenicity. Therefore, caution should be exercised when handling 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide in the laboratory.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. One area of research is the development of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide, which could lead to the development of more potent and selective inhibitors of enzymes involved in the regulation of neurotransmitter levels in the brain. Additionally, the potential toxicity of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide should be further investigated to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide involves the reaction between 3-chlorophenyl isocyanate and 2,5-dichlorophenyl amine in the presence of a base catalyst. The reaction proceeds through an isocyanate-amine coupling reaction to form the final product, 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, catalyst concentration, and reaction time.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main applications of 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide is in the field of drug discovery. 3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)acrylamide has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are targets for the development of drugs for the treatment of several neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-9-12(17)5-6-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPURPLJOCPPAA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,5-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
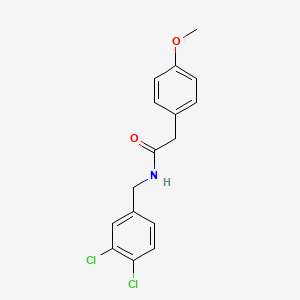
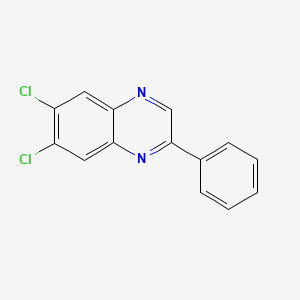
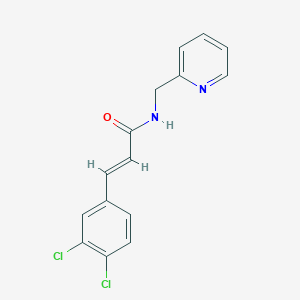

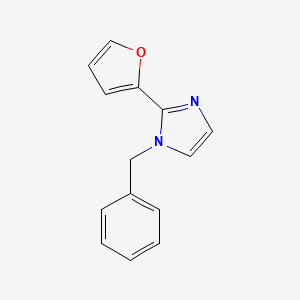
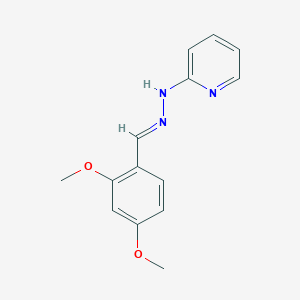
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)

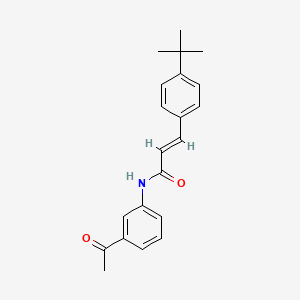

![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)